![molecular formula C27H36N2O4Si B13731366 Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a furo[3,2-b]pyridine core, which is a fused bicyclic structure containing both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor.
Introduction of the tert-butyl-dimethylsilyloxy group: This step involves the protection of a hydroxyl group using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole.
Benzylation and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the pyridine or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its ability to interact with various enzymes and receptors makes it a valuable tool in drug discovery.
Industry
In the industrial sector, (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzyl-4-(2-hydroxyethyl)pyridine: Similar structure but lacks the furo[3,2-b]pyridine core.
Methyl 1-benzyl-4-(2-methoxyethyl)pyridine: Contains a methoxy group instead of the tert-butyl-dimethylsilyloxy group.
Methyl 1-benzyl-4-(2-(trimethylsilyloxy)ethyl)pyridine: Features a trimethylsilyloxy group instead of the tert-butyl-dimethylsilyloxy group.
Uniqueness
The uniqueness of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine lies in its furo[3,2-b]pyridine core and the presence of the tert-butyl-dimethylsilyloxy group. These structural features confer specific chemical and biological properties that distinguish it from similar compounds. The furo[3,2-b]pyridine core provides a rigid and planar structure, while the tert-butyl-dimethylsilyloxy group offers steric protection and enhances the compound’s stability.
Properties
Molecular Formula |
C27H36N2O4Si |
|---|---|
Molecular Weight |
480.7 g/mol |
IUPAC Name |
methyl (3R,4S)-1-benzyl-4-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C27H36N2O4Si/c1-27(2,3)34(5,6)32-18-21-13-24-25(33-21)12-20(14-28-24)22-16-29(17-23(22)26(30)31-4)15-19-10-8-7-9-11-19/h7-14,22-23H,15-18H2,1-6H3/t22-,23+/m1/s1 |
InChI Key |
WACXTLNTNYCVSK-PKTZIBPZSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)[C@H]3CN(C[C@@H]3C(=O)OC)CC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C3CN(CC3C(=O)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



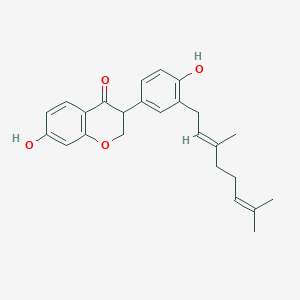
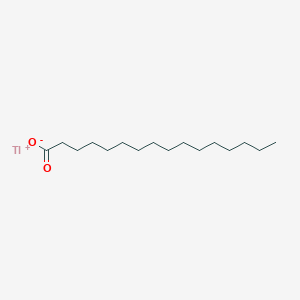
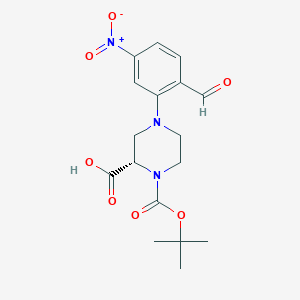
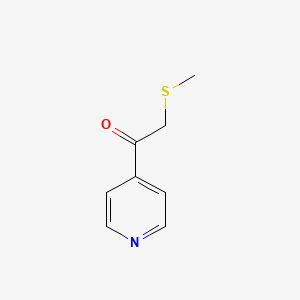
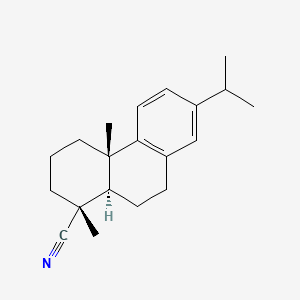
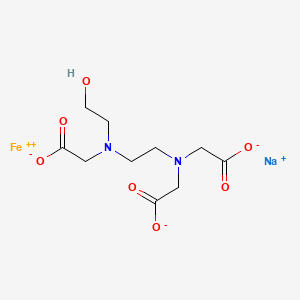

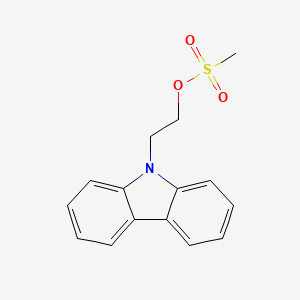
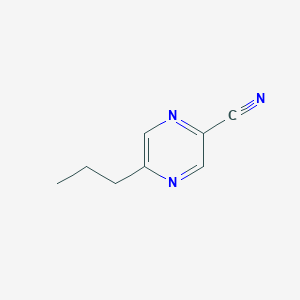
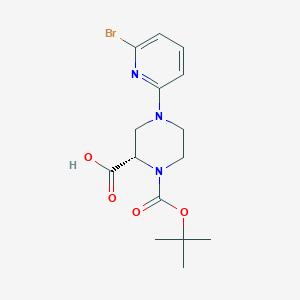
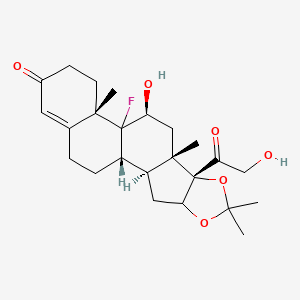
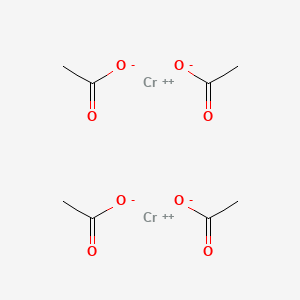
![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
